Ilginatinib - 1526932-96-6

Ilginatinib

Catalog Number: EVT-8201688
CAS Number: 1526932-96-6
Molecular Formula: C21H20FN7
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NS-018 has been used in trials studying the treatment of Primary Myelofibrosis, Post-Polycythemia Vera Myelofibrosis, and Post-Essential Thrombocythemia Myelofibrosis.
Ilginatinib is an orally bioavailable, small molecule inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, with potential antineoplastic activity. Ilginatinib competes with ATP for binding to JAK2 as well as the mutated form JAK2V617F, thereby inhibiting the activation of JAK2 and downstream molecules in the JAK2/STAT3 (signal transducer and activator of transcription 3) signaling pathway that plays an important role in normal development, particularly hematopoiesis. In addition, ilginatinib inhibits the Src family tyrosine kinases. This eventually leads to the induction of tumor cell apoptosis. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs); JAK2V617F is a constitutively activated kinase that activates the JAK/STAT signaling pathway and dysregulates cell growth and function, and its expression transforms hematopoietic cells to cytokine-independent growth.
Source and Classification

Ilginatinib is classified as a kinase inhibitor and specifically targets the Janus kinase 2 pathway. This classification places it within the broader category of targeted cancer therapies, which aim to interfere with specific molecular targets that are associated with cancer progression. The compound is derived from a series of synthetic modifications of existing kinase inhibitors, enhancing its efficacy and selectivity against mutated forms of Janus kinase 2.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ilginatinib typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for the compound's structure.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution reactions, allowing for modifications that enhance binding affinity to the target kinase.
  3. Coupling Reactions: A key step involves coupling reactions that link different molecular fragments, often employing palladium-catalyzed cross-coupling techniques to form complex structures.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological testing.

These methods have been optimized to yield Ilginatinib in substantial quantities while maintaining high purity levels necessary for preclinical and clinical studies.

Molecular Structure Analysis

Structure and Data

Ilginatinib features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C17H16N4OC_{17}H_{16}N_{4}O, with a molecular weight of approximately 296.34 g/mol.

  • Key Structural Features:
    • Aromatic Rings: These contribute to the compound's stability and interaction with the target enzyme.
    • Amine Groups: Essential for hydrogen bonding with the active site of Janus kinase 2.

The three-dimensional conformation of Ilginatinib allows it to fit precisely into the active site of its target, facilitating effective inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

Ilginatinib undergoes various chemical reactions, primarily involving:

  1. Binding Interactions: The compound interacts with Janus kinase 2 through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the enzyme's active site.
  2. Metabolic Stability: In biological systems, Ilginatinib is subjected to metabolic processes, including oxidation and conjugation, which can affect its pharmacokinetics and efficacy.
  3. Degradation Pathways: Understanding these pathways is crucial for optimizing dosing regimens and minimizing side effects during clinical applications.
Mechanism of Action

Process and Data

Ilginatinib exerts its therapeutic effects primarily through selective inhibition of Janus kinase 2 activity.

  • Inhibition Mechanism:
    • Upon binding to the active site of Janus kinase 2, Ilginatinib prevents ATP from accessing the enzyme.
    • This blockade halts downstream signaling pathways that would normally lead to cell proliferation and survival.

Research has demonstrated that this inhibition leads to reduced tumor growth in preclinical models, particularly in cancers characterized by aberrant Janus kinase signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical Properties:
    • Appearance: Typically exists as a white to off-white crystalline solid.
    • Solubility: Soluble in dimethyl sulfoxide (DMSO) but poorly soluble in water, which may influence formulation strategies for administration.
  • Chemical Properties:
    • Stability: Ilginatinib exhibits reasonable stability under standard laboratory conditions but should be protected from light and moisture.
    • pH Sensitivity: The compound’s solubility may vary significantly with changes in pH, necessitating careful consideration during formulation development.

Relevant data from stability studies indicate that Ilginatinib maintains its integrity over extended periods when stored under appropriate conditions.

Applications

Scientific Uses

Ilginatinib has shown promise in multiple scientific applications:

  1. Cancer Therapy: Primarily investigated for its potential use in treating hematological malignancies associated with mutations in Janus kinase 2.
  2. Research Tool: Utilized in preclinical studies to elucidate the role of Janus kinase signaling pathways in various cancers, providing insights into potential combination therapies.
  3. Clinical Trials: Currently undergoing various phases of clinical trials aimed at assessing its efficacy and safety profile in human subjects suffering from specific types of cancer.

Properties

CAS Number

1526932-96-6

Product Name

Ilginatinib

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine

Molecular Formula

C21H20FN7

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.